molecular formula C27H27N3OS B2386859 N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 325995-10-6

N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2386859
CAS No.: 325995-10-6
M. Wt: 441.59
InChI Key: UJVOPMIALWQFAW-UHFFFAOYSA-N
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Description

N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an imidazole ring, phenyl groups, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through a cyclization reaction.

    Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the imidazole derivative with a thioacetamide reagent under suitable conditions.

    Substitution Reactions: The phenyl and isopropyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The phenyl and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving imidazole derivatives.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-N-phenyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the o-tolyl group.

    N-isopropyl-N-phenyl-2-((4-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Has a p-tolyl group instead of an o-tolyl group.

Uniqueness

The presence of the o-tolyl group in N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-4-phenylimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3OS/c1-20(2)30(23-15-8-5-9-16-23)26(31)19-32-27-28-24(22-13-6-4-7-14-22)18-29(27)25-17-11-10-12-21(25)3/h4-18,20H,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVOPMIALWQFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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